Ethylidenebisphenol

Description

BenchChem offers high-quality Ethylidenebisphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylidenebisphenol including the price, delivery time, and more detailed information at info@benchchem.com.

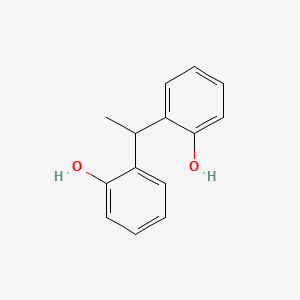

Structure

3D Structure

Properties

CAS No. |

50851-80-4 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-[1-(2-hydroxyphenyl)ethyl]phenol |

InChI |

InChI=1S/C14H14O2/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-10,15-16H,1H3 |

InChI Key |

PEHXKUVLLWGBJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1O)C2=CC=CC=C2O |

Origin of Product |

United States |

Foundational & Exploratory

Ethylidenebisphenol CAS number 2081-08-5

An In-depth Technical Guide to 4,4'-Ethylidenebisphenol (Bisphenol E)

Executive Summary

This technical guide provides a comprehensive overview of 4,4'-Ethylidenebisphenol (CAS No. 2081-08-5), commonly known as Bisphenol E (BPE). As industries increasingly seek alternatives to Bisphenol A (BPA), its analogs, including BPE, are subject to greater scrutiny and scientific interest. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into BPE's physicochemical properties, synthesis, industrial applications, toxicological profile, and analytical methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references. The guide emphasizes BPE's role as a monomer in polymer chemistry and critically examines its toxicological profile, particularly concerning its potential as an endocrine-disrupting chemical (EDC).

Introduction: The Context of Bisphenol Analogs

The discourse surrounding endocrine-disrupting chemicals has been dominated for decades by Bisphenol A (BPA), a monomer extensively used in the production of polycarbonate plastics and epoxy resins.[1][2] Concerns over BPA's estrogenic activity and its potential adverse health effects—such as impacts on reproductive organs, metabolic processes, and increased cancer risks—have catalyzed a regulatory and industrial shift towards "BPA-free" alternatives.[3]

4,4'-Ethylidenebisphenol (BPE) has emerged as one such alternative. Structurally similar to BPA, BPE serves as a monomer in the synthesis of polycarbonates and epoxy resins, and as a stabilizer in various formulations.[4][5] However, the principle of "like-for-like" substitution necessitates a rigorous evaluation of these analogs. Emerging research suggests that many BPA substitutes may exhibit similar or even stronger endocrine-disrupting effects.[5] This guide serves as a technical resource for understanding the core scientific and safety aspects of BPE, enabling informed decisions in research and development.

Physicochemical Properties

A thorough understanding of a chemical's properties is foundational to its application and safety assessment. BPE is a solid diarylmethane compound.[4] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2081-08-5 | [5][6][7] |

| Molecular Formula | C₁₄H₁₄O₂ | [5][6][7][8] |

| Molecular Weight | 214.26 g/mol | [5][6][7][8] |

| Melting Point | 123 - 127 °C | [5] |

| Boiling Point | 215 °C at 0.7 Torr | [5] |

| Density | 1.2 g/cm³ at 20 °C | [9] |

| Appearance | Solid | [6][9] |

| Synonyms | Bisphenol E; 1,1-Bis(4-hydroxyphenyl)ethane; 4,4'-Ethylidenediphenol | [6][7] |

| Predicted pKa | 10.10 ± 0.10 | [5] |

Synthesis and Manufacturing

The primary industrial synthesis of BPE involves an acid-catalyzed condensation reaction. The choice of reactants and catalyst is critical for achieving high yield and purity, which are paramount for its use in polymerization where monomer quality directly impacts the final polymer's properties.

Primary Synthesis Pathway

The most commonly cited synthesis method for BPE is the reaction of excess phenol with 4-hydroxystyrene in the presence of an iron chloride (FeCl₃) catalyst.[4][5] The electrophilic addition of the protonated 4-hydroxystyrene to the electron-rich phenol ring drives the reaction.

Sources

- 1. campro.eu [campro.eu]

- 2. Bisphenol A in Action: Industrial Uses Driving Global Demand [chemanalyst.com]

- 3. Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,4'-Ethylidenebisphenol | 2081-08-5 [chemicalbook.com]

- 5. pdf.smolecule.com [pdf.smolecule.com]

- 6. Phenol, 4,4'-ethylidenebis- | CymitQuimica [cymitquimica.com]

- 7. chemscene.com [chemscene.com]

- 8. 4,4'-Ethylidenediphenol [webbook.nist.gov]

- 9. cpachem.com [cpachem.com]

Physicochemical Profiling and Structural Causality

Title: 4,4'-Ethylidenebisphenol (Bisphenol E): Chemical Profiling, Synthesis, and Toxicological Mechanisms

Introduction 4,4'-Ethylidenebisphenol, commonly known as Bisphenol E (BPE), is a diarylmethane derivative utilized extensively in the production of polycarbonate plastics and epoxy resins[1]. Developed as a structural analog and substitute for Bisphenol A (BPA) to circumvent regulatory restrictions, BPE replaces the central isopropylidene bridge of BPA with an ethylidene bridge[2]. While this modification alters its steric bulk, recent pharmacological profiling indicates that BPE retains significant endocrine-disrupting and neurotoxic properties[3]. This whitepaper provides a comprehensive technical analysis of BPE, detailing its physicochemical properties, synthetic pathways, and the specific molecular mechanisms driving its toxicity.

The structural shift from BPA to BPE involves the removal of one methyl group at the bridging carbon. This seemingly minor alteration has profound effects on the molecule's interaction with biological systems.

| Property | Value | Causality / Implication |

| Molecular Formula | C14H14O2 | Diarylmethane structure enables pi-pi stacking with receptor pockets[4]. |

| Molecular Weight | 214.26 g/mol | Low molecular weight facilitates rapid absorption and systemic distribution[4]. |

| Melting Point | 123–127 °C | Indicates moderate crystalline lattice energy, affecting solubility kinetics[1][5]. |

| Boiling Point | 375.7 °C (at 760 mmHg) | High thermal stability, suitable for high-temperature polymer curing[5]. |

| Density | ~1.17 g/cm³ | Standard for bisphenol derivatives; impacts polymer blending[1]. |

| LogP | 3.08 | Moderate lipophilicity allows crossing of the blood-brain barrier and accumulation in lipid-rich tissues[5]. |

| pKa | 10.10 ± 0.10 | Remains un-ionized at physiological pH (7.4), maximizing passive membrane permeability[1]. |

Synthetic Methodology

BPE is synthesized via the electrophilic aromatic substitution of phenol with 4-hydroxystyrene[1].

Protocol 1: Iron-Catalyzed Synthesis of BPE

-

Rationale: Iron(III) chloride (FeCl3) acts as a Lewis acid catalyst. It coordinates with the alkene moiety of 4-hydroxystyrene, generating a stable carbocation intermediate. The electron-rich aromatic ring of phenol then attacks this electrophile. The para-position is thermodynamically favored due to steric hindrance and the ortho/para-directing nature of the hydroxyl group.

-

Step 1: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-hydroxystyrene and 2 equivalents of phenol (excess phenol prevents over-alkylation) in a non-reactive organic solvent.

-

Step 2: Add 0.05 equivalents of anhydrous Iron(III) chloride (FeCl3) to the mixture[1].

-

Step 3: Heat the reaction mixture to reflux for exactly 4 hours under an inert nitrogen atmosphere to prevent oxidative degradation of the phenols[1].

-

Step 4: Quench the reaction with cold distilled water and extract the organic layer using ethyl acetate.

-

Step 5: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 6 (Self-Validation): Purify the crude product via recrystallization (using a methanol/water gradient). Validate the structure and >98.0% purity using GC-MS and 1H-NMR (confirming the distinct doublet and quartet of the ethylidene bridge)[6].

Mechanisms of Action: Endocrine Disruption and Neurotoxicity

Despite being marketed as a safer alternative, BPE exhibits potent biological activity. It acts as an agonist for estrogen receptor alpha (ERα), driving transcriptional activation. Notably, when BPE is present in mixtures with other bisphenol analogs, the estrogenic effects are cumulative and additive[7].

Beyond reproductive toxicity, BPE is a potent neurotoxicant. In developing zebrafish models, BPE exposure leads to the suppression of motor behavior, shortened neural axons, and neuronal apoptosis[3][8]. Network toxicology reveals that BPE binds directly to the chaperone protein HSP90AB1[3][8]. This binding event inhibits the cGMP/PKG signaling pathway (evidenced by the downregulation of the nos3 gene), which is critical for normal neural development and synaptic signaling[3].

Mechanistic pathway of BPE-induced neurotoxicity via HSP90AB1 and cGMP/PKG inhibition.

Experimental Workflows for Toxicity Screening

To rigorously evaluate the toxicological profile of BPE, the following self-validating protocols are employed.

Protocol 2: ERα Transactivation Assay (In Vitro)

-

Rationale: This reporter gene assay quantifies the ability of BPE to initiate ERα-mediated transcription[7].

-

Step 1: Culture human breast cancer cells (e.g., MCF-7) stably transfected with an ERα-responsive luciferase reporter plasmid.

-

Step 2: Starve cells in phenol red-free media supplemented with charcoal-stripped fetal bovine serum for 48 hours to eliminate background estrogenic activity.

-

Step 3: Expose cells to a logarithmic concentration gradient of BPE (1 nM to 10 μM).

-

Step 4 (Self-Validation): Concurrently run a positive control (10 nM 17β-estradiol) to define maximal receptor activation, and a negative vehicle control (0.1% DMSO) to establish the baseline[7]. The 0.1% DMSO concentration is chosen because it fully solubilizes the lipophilic BPE without inducing baseline cytotoxicity.

-

Step 5: Lyse cells after 24 hours and measure luminescence. Calculate the EC50 relative to the positive control.

Protocol 3: Zebrafish Neurotoxicity Screening (In Vivo)

-

Rationale: Zebrafish embryos provide a high-throughput, transparent model for real-time neurodevelopmental observation[3][8].

-

Step 1: Collect healthy zebrafish embryos at 2 hours post-fertilization (hpf).

-

Step 2: Transfer embryos to 24-well plates (10 embryos/well) containing standard embryo medium.

-

Step 3: Dose the wells with BPE at concentrations of 0.01, 0.1, and 1.0 mg/L[3].

-

Step 4 (Self-Validation): Maintain a vehicle control group (0.1% DMSO). The system self-validates by correlating macroscopic phenotypic changes with orthogonal molecular data.

-

Step 5: At 72 hpf and 144 hpf, utilize fluorescence microscopy (in transgenic lines expressing neuronal GFP) to quantify neural axon length and body length[3].

-

Step 6: Extract total RNA from the 144 hpf larvae and perform RT-qPCR. Quantify the expression of nos3 (cGMP/PKG pathway), caspase-3 (apoptosis), and mbp (neurodevelopment) to molecularly validate the observed morphological defects[3][8].

Step-by-step workflow for evaluating BPE neurotoxicity in a self-validating zebrafish model.

Conclusion

While 4,4'-Ethylidenebisphenol (BPE) was engineered to bypass the toxicological pitfalls of BPA, rigorous physicochemical and biological profiling demonstrates that it is not a benign substitute. Its lipophilicity, coupled with its affinity for ERα and the HSP90AB1 chaperone, drives significant endocrine and neurotoxic outcomes. For drug development professionals and toxicologists, BPE serves as a critical case study in the necessity of comprehensive, mechanism-based screening for structural analogs.

References

- Chemsrc. "4,4'-Ethylidenediphenol | CAS#:2081-08-5".

- ChemicalBook. "4,4'-Ethylidenebisphenol | 2081-08-5".

- PubChem - NIH. "Bisphenol E | C14H14O2 | CID 608116".

- Tokyo Chemical Industry Co., Ltd. "4,4'-Ethylidenebisphenol | 2081-08-5".

- QXMD. "Bisphenol E Neurotoxicity in Zebrafish Larvae: Effects and Underlying Mechanisms".

- ACS Publications. "Bisphenol Analogues Other Than BPA: Environmental Occurrence, Human Exposure, and Toxicity—A Review".

- MDPI. "Bisphenol E Neurotoxicity in Zebrafish Larvae: Effects and Underlying Mechanisms".

- PMC - NIH. "Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation".

Sources

- 1. 4,4'-Ethylidenebisphenol | 2081-08-5 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. login.medscape.com [login.medscape.com]

- 4. Bisphenol E | C14H14O2 | CID 608116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-Ethylidenediphenol | CAS#:2081-08-5 | Chemsrc [chemsrc.com]

- 6. 4,4'-Ethylidenebisphenol | 2081-08-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Structural and Functional Profiling of 1,1-Bis(4-hydroxyphenyl)ethane (Bisphenol E)

An In-Depth Technical Guide on Synthesis, Toxicological Mechanisms, and Analytical Methodologies

Introduction

The phasing out of Bisphenol A (BPA) due to its well-documented endocrine-disrupting properties has catalyzed the adoption of structural analogs in polymer manufacturing. Among these, 1,1-Bis(4-hydroxyphenyl)ethane, commonly known as Bisphenol E (BPE), has emerged as a primary monomer for polycarbonates, epoxy resins, and high-performance cyanate ester networks[1]. However, the structural homology between BPE and BPA necessitates rigorous scientific evaluation. This whitepaper provides an in-depth technical analysis of BPE, detailing its molecular architecture, synthesis protocols, toxicological mechanisms, and state-of-the-art analytical quantification methods.

Molecular Architecture and Physicochemical Properties

BPE is a diarylmethane derivative characterized by two phenolic rings linked via an ethylidene bridge.

Table 1: Physicochemical Properties of Bisphenol E

| Property | Value |

| IUPAC Name | 4-[1-(4-hydroxyphenyl)ethyl]phenol |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| CAS Registry Number | 2081-08-5 |

| Melting Point | 123–127 °C |

| Structural Feature | Ethylidene bridge (-CH(CH₃)-) |

Causality in Structure-Activity Relationships: The fundamental difference between BPE and BPA lies in the bridging carbon. BPA possesses an isopropylidene bridge (two methyl groups), whereas BPE features an ethylidene bridge (one methyl group and one hydrogen atom)[2]. This subtle substitution reduces the steric hindrance of the molecule. Consequently, BPE exhibits altered hydrophobic interactions, allowing it to bind with high affinity to nuclear receptors, such as the Estrogen-Related Receptor gamma (ERR-γ). This structural flexibility is the primary reason BPE retains, and in some assays exceeds, the endocrine-disrupting potency of BPA[2].

Synthesis Methodology: Acid-Catalyzed Condensation

The industrial and laboratory-scale synthesis of BPE relies on the electrophilic aromatic substitution of phenol with acetaldehyde[1].

Protocol: Synthesis of 1,1-Bis(4-hydroxyphenyl)ethane

Step 1: Reagent Preparation. Combine a molar excess of phenol with acetaldehyde in a reaction vessel.

-

Causality: Utilizing an excess of phenol is critical to minimize the formation of higher-order oligomers and to thermodynamically favor the formation of the desired para-para isomer over the sterically hindered ortho-para byproducts.

Step 2: Acid Catalysis. Introduce an acid catalyst, such as Iron(III) chloride (FeCl₃) or gaseous HCl, and heat the mixture to reflux for approximately 4 hours[1].

-

Causality: The acidic environment protonates the carbonyl oxygen of acetaldehyde, generating a highly reactive carbocation intermediate. This electrophile is essential for attacking the electron-rich phenolic ring.

Step 3: Condensation. The reaction proceeds via a condensation mechanism, yielding the diphenolmethylene product and releasing water as a byproduct.

Step 4: Purification. The crude mixture is neutralized, washed with distilled water, and subjected to recrystallization (e.g., using toluene or aqueous acetic acid) to isolate pure 4,4'-ethylidenediphenol crystals.

-

Self-Validation System: The purity of the synthesized BPE can be immediately validated via melting point analysis; a sharp melting point between 123–127 °C confirms the successful isolation of the para-para isomer[3].

Workflow of acid-catalyzed condensation for Bisphenol E synthesis.

Toxicological Mechanisms: Neurotoxicity and Endocrine Disruption

Despite its designation as a BPA alternative, BPE is a potent endocrine-disrupting chemical (EDC). Recent toxicological profiling utilizing zebrafish (Danio rerio) models has mapped the specific pathways through which BPE induces neurotoxicity[4].

-

Causality of Model Selection: Zebrafish are the gold standard for neurodevelopmental assays due to their optical transparency during embryogenesis and high genetic homology to humans, enabling real-time, non-invasive observation of neuronal apoptosis and axon shortening[4].

Mechanistic Pathway: Exposure to BPE at concentrations ≥ 0.01 mg/L triggers a cascade of neurotoxic events. Network toxicology and molecular docking have identified HSP90AB1 as the core target for BPE[4]. Binding to this target inhibits the Nitric Oxide Synthase 3 (NOS3) enzyme, which subsequently suppresses the cGMP/PKG (cyclic guanosine monophosphate/protein kinase G) signaling pathway. The downregulation of this critical neurodevelopmental pathway induces neuronal apoptosis via the activation of Caspase-3 and Caspase-9, ultimately resulting in shortened neural axons and suppressed motor behavior in the larvae[4].

BPE-induced neurotoxicity via cGMP/PKG signaling pathway suppression.

Analytical Quantification Protocols

Accurate biomonitoring of BPE in complex matrices requires highly sensitive and selective analytical methodologies. The two predominant techniques are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)[5][6].

Table 2: Comparison of Analytical Methods for BPE Quantification

| Method | Extraction Technique | Derivatization | LOD Range | Target Matrix |

| HPLC-FLD | DLLME / SPE | Not Required | 0.4 – 1.8 ng/mL | Amniotic Fluid, Urine |

| GC-MS/MS | Folch Extraction | Required (BSTFA) | 0.23 – 2.70 µg/kg | Paper Products, Blood |

Protocol A: HPLC-FLD with Dispersive Liquid-Liquid Microextraction (DLLME)

-

Causality for Method Choice: DLLME is selected for biological matrices (e.g., amniotic fluid) because it adheres to "green chemistry" principles, requiring minimal sample volumes and organic solvents[5]. FLD is chosen over standard UV detection because it exploits the natural fluorescence of the phenolic rings in BPE, providing high sensitivity without the need for complex derivatization steps[5].

Step-by-Step Methodology:

-

Sample Preparation: Centrifuge the biological sample to remove cellular debris. Precipitate proteins using acetonitrile.

-

DLLME Execution: Rapidly inject a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., methanol) into the aqueous sample to form a cloudy emulsion.

-

Causality: The formation of microdroplets creates a vast surface area, ensuring rapid, exhaustive, and thermodynamically driven partitioning of BPE into the extraction phase.

-

-

Phase Separation: Centrifuge the emulsion to sediment the high-density extraction solvent at the bottom of the tube.

-

Reconstitution: Evaporate the sedimented phase to dryness under a gentle nitrogen stream and reconstitute in the HPLC mobile phase (e.g., water/acetonitrile).

-

Chromatographic Analysis: Inject the sample into an HPLC system equipped with a C18 column. Set the FLD excitation to 275 nm and emission to 305 nm to selectively quantify BPE[5].

Protocol B: GC-MS/MS Analysis with Derivatization

-

Causality for Method Choice: GC-MS/MS provides unparalleled structural confirmation and selectivity for complex environmental matrices like paper products[6]. However, because BPE is polar and relatively non-volatile, it must be chemically modified prior to injection.

Step-by-Step Methodology:

-

Extraction: Extract the matrix using a Folch solution (chloroform/methanol).

-

Derivatization: Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at elevated temperatures.

-

Self-Validation & Causality: BSTFA reacts with the polar hydroxyl groups of BPE, replacing the active protons with non-polar trimethylsilyl (TMS) groups. This self-validating step drastically increases the volatility and thermal stability of the analyte, preventing column degradation and peak tailing during gas chromatography[6].

-

-

Analysis: Inject the derivatized sample into the GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode to isolate and quantify specific precursor-to-product ion transitions.

Conclusion

As the industrial reliance on BPA alternatives accelerates, 1,1-Bis(4-hydroxyphenyl)ethane (BPE) must be approached with scientific rigor. While its synthesis via acid-catalyzed condensation offers high yields for polymer production, its potent interaction with estrogenic receptors and suppression of the cGMP/PKG neurodevelopmental pathway highlight significant toxicological risks. Leveraging advanced analytical protocols like DLLME-HPLC-FLD and derivatized GC-MS/MS ensures that researchers can accurately monitor BPE across both biological and environmental matrices, safeguarding public health and informing future regulatory frameworks.

Sources

- 1. 4,4'-Ethylidenebisphenol | 2081-08-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Bisphenol E analytical standard 2081-08-5 [sigmaaldrich.com]

- 4. Bisphenol E Neurotoxicity in Zebrafish Larvae: Effects and Underlying Mechanisms | MDPI [mdpi.com]

- 5. Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

Synthesis of 4,4'-Ethylidenebisphenol (Bisphenol E): Mechanistic Pathways and Experimental Protocols

A Technical Whitepaper for Researchers, Chemical Engineers, and Drug Development Professionals

Executive Summary & Chemical Context

4,4'-Ethylidenebisphenol (CAS: 2081-08-5), commonly referred to as Bisphenol E (BPE), is a critical monomer and chemical intermediate utilized in the synthesis of advanced polycarbonates, epoxy resins, and specialized pharmaceutical derivatives. Structurally analogous to Bisphenol A (BPA), BPE features an ethylidene bridging group rather than an isopropylidene group . This structural modification imparts unique thermomechanical properties to derived polymers, including a lower melting point and enhanced oil retention capacity, making it highly valuable in specialized formulations.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven, self-validating methodologies. This whitepaper details the causality behind reaction parameters, compares primary synthetic routes, and establishes robust protocols for scalable synthesis.

Mechanistic Pathways & Causality

The synthesis of BPE is governed by electrophilic aromatic substitution. Depending on the starting materials and desired scale, two primary mechanistic pathways are utilized in modern chemical synthesis.

Pathway A: Acid-Catalyzed Condensation of Phenol and Acetaldehyde

The industrial standard for BPE synthesis involves the condensation of phenol with acetaldehyde .

-

Mechanism: The acid catalyst (e.g., HCl , p -toluenesulfonic acid, or acidic ion-exchange resins) protonates the carbonyl oxygen of acetaldehyde, generating a highly reactive 1-hydroxyethyl carbocation. This electrophile attacks the electron-rich phenol ring. Due to the steric bulk of the phenol hydroxyl group, the attack occurs predominantly at the para-position. A subsequent dehydration step forms a secondary styrenyl-like carbocation, which is immediately attacked by a second phenol molecule to yield the p,p′ -isomer of BPE.

-

Causality in Design: A high stoichiometric excess of phenol (typically 4:1 to 10:1 relative to acetaldehyde) is mandatory. This excess serves a dual purpose: it acts as the reaction solvent (when melted) and thermodynamically drives the reaction toward the desired bisphenol, suppressing the formation of higher-order oligomers and unwanted o,p′ -isomers.

Pathway B: Lewis Acid-Catalyzed Addition to 4-Hydroxystyrene

An alternative, highly regioselective laboratory-scale method involves the reaction of phenol with 4-hydroxystyrene .

-

Mechanism: A Lewis acid, such as Iron(III) chloride ( FeCl3 ), activates the vinyl group of 4-hydroxystyrene. This generates a resonance-stabilized carbocation intermediate that undergoes direct nucleophilic attack by phenol.

-

Causality in Design: This route bypasses the dehydration step required in Pathway A, eliminating water as a byproduct. The use of FeCl3 under reflux conditions ensures rapid conversion and high yields, though the cost of 4-hydroxystyrene limits its use to specialized, smaller-scale pharmaceutical applications.

Caption: Synthetic routes for 4,4'-Ethylidenebisphenol comparing acetaldehyde and 4-hydroxystyrene pathways.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols integrate in-process controls (IPCs) to create self-validating workflows.

Protocol 1: Scalable Acid-Catalyzed Condensation (Pathway A)

This protocol utilizes an acidic ion-exchange resin (e.g., Amberlyst 15) to facilitate easy catalyst recovery and minimize hazardous waste .

-

Preparation: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel with 4.0 moles of Phenol. Heat the reactor to 50°C to melt the phenol.

-

Catalysis: Add 15 g of pre-washed and dried Amberlyst 15 resin to the molten phenol. Stir at 300 rpm.

-

Condensation (Critical Step): Maintain the reactor temperature strictly between 50°C and 55°C. Add 1.0 mole of Acetaldehyde dropwise over a period of 2 hours.

-

Causality: Acetaldehyde has a low boiling point (~20°C). Dropwise addition prevents thermal runaway from the exothermic condensation and limits the instantaneous concentration of acetaldehyde, drastically reducing self-condensation byproducts.

-

-

Maturation: Once addition is complete, raise the temperature to 65°C and stir for 12 hours.

-

Self-Validation (IPC): Withdraw a 0.1 mL aliquot, dilute in 1 mL acetonitrile containing 2,4-dimethylphenol (internal standard), and analyze via Gas Chromatography (GC). Validation condition: The reaction may only proceed to workup when the residual acetaldehyde peak area is <0.5%.

-

Purification: Filter the mixture hot to recover the Amberlyst 15 resin. Transfer the filtrate to a vacuum distillation apparatus to strip the excess unreacted phenol (recovered for future use). Recrystallize the crude residue from a 1:1 mixture of ethanol and water to yield high-purity p,p′ -BPE crystals.

Caption: Step-by-step experimental workflow for the acid-catalyzed synthesis of 4,4'-Ethylidenebisphenol.

Protocol 2: Lewis Acid Addition (Pathway B)

-

Preparation: In a round-bottom flask, dissolve 2.0 moles of Phenol and 1.0 mole of 4-Hydroxystyrene in 150 mL of anhydrous toluene.

-

Catalysis: Add 0.05 moles of anhydrous Iron(III) chloride ( FeCl3 ) under an inert nitrogen atmosphere.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (~110°C) for 4 hours .

-

Self-Validation (IPC): Withdraw a 0.2 mL aliquot, remove the solvent under vacuum, and analyze via 1H NMR. Validation condition: The complete disappearance of the vinyl proton multiplets ( δ 5.1–5.6 ppm) confirms the consumption of 4-hydroxystyrene.

-

Workup: Cool the mixture to room temperature. Wash the organic layer thrice with 100 mL of distilled water to extract the iron catalyst. Dry the organic layer over anhydrous MgSO4 , concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/Ethyl Acetate).

Quantitative Data & Optimization Metrics

The selection of a synthetic route depends heavily on the required scale, budget, and purity constraints. The table below summarizes the quantitative metrics defining both approaches.

| Parameter | Route A (Acetaldehyde Condensation) | Route B (4-Hydroxystyrene Addition) |

| Primary Reagents | Phenol, Acetaldehyde | Phenol, 4-Hydroxystyrene |

| Catalyst System | Acidic (e.g., Amberlyst 15, HCl ) | Lewis Acid ( FeCl3 ) |

| Phenol:Substrate Ratio | 4:1 to 10:1 (High excess required) | 1.5:1 to 2:1 (Moderate excess) |

| Operating Temperature | 50°C – 65°C | Reflux (~110°C in Toluene) |

| Reaction Time | 12 – 18 hours | 4 hours |

| Typical Isolated Yield | 80% – 88% | >90% |

| Primary Byproducts | o,p′ -isomers, phenolic oligomers | Homopolymers of 4-hydroxystyrene |

| Scalability | Excellent (Industrial Standard) | Poor (Cost-prohibitive for bulk) |

Analytical Validation & Quality Control

To ensure the synthesized BPE meets the rigorous standards required for drug development and polymer chemistry, the final product must undergo comprehensive analytical validation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ensures the absence of the o,p′ -isomer byproduct. The mass spectrum of BPE will display a distinct molecular ion peak at m/z 214.26 .

-

Nuclear Magnetic Resonance ( 1H NMR): Confirms the structural integrity of the ethylidene bridge. The spectrum must show a characteristic doublet at approximately δ 1.5 ppm (integrating to 3 protons for the methyl group) and a corresponding quartet at δ 4.0 ppm (integrating to 1 proton for the methine bridge). The aromatic protons will appear as two distinct doublets (an AA′BB′ system) between δ 6.7 and 7.1 ppm, confirming the p,p′ -substitution pattern.

References

- Method of bisphenol manufacture (US10308579B2). Google Patents.

- Synthesis of bisphenols (WO2016009362A1). Google Patents.

-

4,4'-(ETHANE-1,1-DIYL)DIPHENOL (Bisphenol E). PubChem, National Institutes of Health. Available at:[Link]

Introduction to 4,4'-Ethylidenebisphenol

An In-Depth Technical Guide to the Molecular Weight of 4,4'-Ethylidenebisphenol (Bisphenol E)

4,4'-Ethylidenebisphenol, commonly known as Bisphenol E, is a significant organic compound belonging to the bisphenol family. Structurally, it is characterized by two hydroxyphenyl groups linked by an ethylidene bridge.[1][2] This configuration makes it a valuable monomer in the synthesis of various polymers, including specific types of polycarbonates and epoxy resins.[3] Its properties are often compared to those of the more widely known Bisphenol A (BPA), with Bisphenol E derivatives being explored for applications requiring distinct thermal or mechanical characteristics.[3]

For researchers, scientists, and professionals in drug development and material science, the precise molecular weight of a compound is a foundational parameter. It is critical for stoichiometric calculations in synthesis, quantitative analysis, characterization of resulting polymers, and understanding the compound's metabolic fate. This guide provides a detailed examination of the molecular weight of 4,4'-Ethylidenebisphenol, the principles behind its determination, and a practical protocol for its verification.

Core Physicochemical Properties and Molecular Weight

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight and the monoisotopic (exact) mass.

-

Average Molecular Weight is calculated using the weighted average of the atomic masses of the constituent elements according to their natural isotopic abundance. This value is most commonly used in stoichiometric calculations for bulk materials.

-

Monoisotopic Mass is calculated using the mass of the most abundant isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁶O). This value is crucial in high-resolution mass spectrometry, where individual isotopic peaks can be resolved.

The fundamental properties of 4,4'-Ethylidenebisphenol are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₄O₂ | [4][5] |

| Average Molecular Weight | 214.26 g/mol | [2][5][6] |

| Monoisotopic (Exact) Mass | 214.099380 Da | [1] |

| CAS Number | 2081-08-5 | [2][4][6] |

| Common Synonyms | Bisphenol E; 1,1-Bis(4-hydroxyphenyl)ethane; 4,4'-Ethylidenediphenol | [1][2][5][7] |

Experimental Determination of Molecular Weight

While the molecular weight of 4,4'-Ethylidenebisphenol is well-established, experimental verification is a routine and essential step in compound identification, purity assessment, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for the separation and identification of bisphenol compounds.[8][9][10]

Protocol: Molecular Weight Determination by HPLC-Mass Spectrometry

This protocol outlines a self-validating system for the precise determination of the molecular weight of 4,4'-Ethylidenebisphenol. The expertise lies not just in the steps themselves, but in understanding the causality behind each parameter.

Principle: The HPLC system separates the analyte (Bisphenol E) from impurities based on its affinity for the stationary phase (column) and mobile phase (solvents).[9] The separated analyte then enters the mass spectrometer, where it is ionized. The mass analyzer measures the mass-to-charge ratio (m/z) of the resulting ions, allowing for the determination of the molecular weight with high accuracy.[10]

Materials and Reagents:

-

4,4'-Ethylidenebisphenol analytical standard (≥98% purity)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Volumetric flasks and pipettes

-

HPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.6 µm particle size)[11]

-

Mass spectrometer with an electrospray ionization (ESI) source

Step-by-Step Methodology:

-

Standard Preparation:

-

Prepare a stock solution of 1 mg/mL of 4,4'-Ethylidenebisphenol in acetonitrile.

-

Perform serial dilutions to create working standards, for instance, a 1 µg/mL solution, using a mixture of water and acetonitrile as the diluent to match the initial mobile phase conditions.

-

Causality: Preparing a standard of known concentration is crucial for system validation and for identifying the retention time of the target analyte.[9]

-

-

HPLC-MS Instrument Setup:

-

HPLC System:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 30 °C

-

Gradient: A typical gradient might start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Injection Volume: 1 µL

-

-

Mass Spectrometer (ESI):

-

Ionization Mode: Negative Ion Mode (ESI-)

-

Capillary Voltage: -3.0 kV

-

Drying Gas (N₂) Flow: 10 L/min

-

Drying Gas Temperature: 300 °C

-

Mass Range: Scan from m/z 50 to 500

-

-

Causality: Formic acid is added to the mobile phase to facilitate ionization by providing a source of protons (for positive mode) or aiding deprotonation (for negative mode).[12] For phenols, negative ion mode is often preferred as the acidic phenolic proton is easily lost, forming a stable [M-H]⁻ ion.

-

-

Data Acquisition:

-

Inject the prepared 1 µg/mL standard into the HPLC-MS system.

-

Acquire the total ion chromatogram (TIC) and the corresponding mass spectra for all eluting peaks.

-

Trustworthiness: A sharp, symmetric peak at a specific retention time in the TIC should correspond to the Bisphenol E standard. The system is validated if this peak is reproducible and provides the expected mass spectrum.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 4,4'-Ethylidenebisphenol.

-

Extract the mass spectrum for this peak.

-

In negative ion mode, look for the deprotonated molecular ion [M-H]⁻. Given a monoisotopic mass of 214.09938 Da, the expected m/z value would be approximately 213.0921.

-

The presence of a dominant peak at this m/z value confirms both the identity and the molecular weight of the compound.

-

Visualization of Experimental Workflow

The logical flow of the HPLC-MS analysis protocol is critical for ensuring accurate and reproducible results. The following diagram illustrates this workflow.

Caption: Workflow for Molecular Weight Determination of Bisphenol E using HPLC-MS.

Conclusion

The molecular weight of 4,4'-Ethylidenebisphenol (Bisphenol E) is a precisely defined value, with an average molecular weight of 214.26 g/mol and a monoisotopic mass of 214.09938 Da.[1][2][5][6] These values are fundamental to its application in chemical synthesis and analytical science. While these figures are established, their experimental verification through robust methods like HPLC-MS is a cornerstone of scientific integrity in research and development. The protocol detailed herein provides a reliable framework for confirming the molecular weight, ensuring the identity and purity of the compound for its intended application.

References

-

PureSynth. (n.d.). 44-Ethylidenebisphenol 98.0%(GC). Retrieved from [Link]

-

ChemSrc. (2025, August 24). 4,4'-Ethylidenediphenol | CAS#:2081-08-5. Retrieved from [Link]

-

NIST. (n.d.). 4,4'-Ethylidenediphenol. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Bisphenol E. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Tetrabutyl ethylidenebisphenol. Retrieved from [Link]

-

Kubiak-Tomaszewska, G., et al. (n.d.). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. PMC. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Quantification of Bisphenol A by HPLC. Retrieved from [Link]

-

Nguyen, J. M., Berthelette, K. D., & Swann, T. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. Waters Corporation. Retrieved from [Link]

-

Rocío-Bautista, P., et al. (n.d.). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Páginas Personales UNAM. Retrieved from [Link]

Sources

- 1. 4,4'-Ethylidenediphenol | CAS#:2081-08-5 | Chemsrc [chemsrc.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 4,4'-Ethylidenebisphenol | 2081-08-5 [chemicalbook.com]

- 4. 4,4'-Ethylidenediphenol [webbook.nist.gov]

- 5. Bisphenol E | C14H14O2 | CID 608116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pure-synth.com [pure-synth.com]

- 7. Phenol, 4,4'-ethylidenebis- | CymitQuimica [cymitquimica.com]

- 8. Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eag.com [eag.com]

- 10. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 11. lcms.cz [lcms.cz]

- 12. Tetrabutyl ethylidenebisphenol | SIELC Technologies [sielc.com]

IUPAC name for Ethylidenebisphenol

Title: Technical Whitepaper: Chemical Identity, IUPAC Nomenclature, Synthesis, and Advanced Applications of Ethylidenebisphenol (Bisphenol E)

Executive Summary

Ethylidenebisphenol, commonly known as Bisphenol E (BPE), is a high-performance chemical intermediate critical to the synthesis of advanced polycarbonates, epoxy resins, and cyanate esters[1][2]. As the polymer and drug development industries increasingly seek alternatives to Bisphenol A (BPA) due to regulatory pressures, BPE has emerged as a structurally distinct substitute offering superior thermal stability, mechanical strength, and chemical resistance[2][3]. This whitepaper provides an in-depth technical analysis of BPE, detailing its IUPAC nomenclature causality, self-validating synthesis protocols, and its toxicological profile in the context of drug development and medical device manufacturing.

Chemical Nomenclature and Structural Causality

Understanding the precise chemical nomenclature of Ethylidenebisphenol is essential for regulatory compliance, patent filing, and cheminformatic database querying. The structural framework of BPE consists of two phenol rings linked by an ethylidene (ethane-1,1-diyl) bridge, as opposed to the isopropylidene bridge found in BPA. This substitution of a methyl group with a hydrogen atom on the bridging carbon alters the molecule's rotational degrees of freedom and steric hindrance, directly impacting the packing density and glass transition temperature ( Tg ) of downstream polymers.

IUPAC Nomenclature Breakdown

The nomenclature of BPE can be categorized into three distinct systematic approaches depending on the chemical context:

-

Preferred IUPAC Name (PIN): 4-[1-(4-hydroxyphenyl)ethyl]phenol

-

Causality of Naming: Under current IUPAC substitutive nomenclature rules, one phenol ring is designated as the principal parent structure. The remainder of the molecule is treated as a substituent. The two-carbon bridging chain is an "ethyl" group attached to the parent phenol at position 4. Attached to position 1 of this ethyl group is another 4-hydroxyphenyl moiety. Thus, the complete substituent is 1-(4-hydroxyphenyl)ethyl, yielding the PIN[4].

-

-

Multiplicative IUPAC Name: 4,4'-ethane-1,1-diyldiphenol

-

Causality of Naming: When identical parent structures (two phenols) are linked by a multivalent substituent group (the ethane-1,1-diyl bridge), multiplicative nomenclature is applied. This format is heavily favored in polymer chemistry to emphasize the symmetry of the monomer[4].

-

-

Regulatory / Common Systematic Name: 4,4'-ethylidenebisphenol

-

Causality of Naming: The CH3−CH< group is historically recognized as the ethylidene radical. The "bisphenol" suffix denotes two phenol groups attached to this radical. This identifier is the standard used by the US Environmental Protection Agency (EPA) and the FDA Global Substance Registration System[4][5].

-

Data Presentation: Chemical Identifiers

Table 1: Comprehensive Chemical Identifiers and Physical Properties of Bisphenol E

| Chemical Identifier / Property | Value | Source |

| Preferred IUPAC Name (PIN) | 4-[1-(4-hydroxyphenyl)ethyl]phenol | PubChem[4] |

| Multiplicative IUPAC Name | 4,4'-ethane-1,1-diyldiphenol | PubChem[4] |

| Regulatory Name (US EPA) | 4,4'-Ethylidenebisphenol | US EPA[5] |

| Common Name | Bisphenol E (BPE) | Dataintelo[2] |

| CAS Registry Number | 2081-08-5 | TCI Chemicals[6] |

| Molecular Formula | C14H14O2 | PubChem[4] |

| Molecular Weight | 214.26 g/mol | PubChem[4] |

| Melting Point | 125.0 to 128.0 °C | TCI Chemicals[6] |

Causality-Driven Synthesis Protocol

Synthesizing BPE with ≥98.0% purity is a strict prerequisite for its use in aerospace composites and medical-grade resins, as impurities can severely degrade the mechanical properties of the final polymer matrix[3][7]. The following protocol outlines a highly regioselective, acid-catalyzed condensation of phenol and acetaldehyde.

Protocol: Synthesis and Self-Validating Purification of 4,4'-Ethylidenebisphenol

Objective: Synthesize high-purity BPE while minimizing the formation of the sterically hindered 2,4'-isomer.

-

Precursor Melting & Stabilization:

-

Action: Heat monohydric phenol to 45 °C in a jacketed glass reactor to achieve a molten state[8].

-

Causality: Conducting the reaction in molten phenol eliminates the need for external organic solvents, increasing the volumetric efficiency of the reactor and simplifying downstream solvent recovery.

-

-

Catalytic Activation:

-

Action: Add 0.05 molar equivalents of an organosulfonic acid catalyst alongside 0.01 molar equivalents of 3-mercaptopropionic acid (thiol promoter).

-

Causality: The thiol promoter stabilizes the intermediate carbocation formed from acetaldehyde. This directs the electrophilic aromatic substitution almost exclusively to the para (4,4') position, maximizing the yield of the desired isomer.

-

-

Controlled Carbonyl Condensation:

-

Action: Execute a dropwise addition of acetaldehyde (2.0–2.5 molar equivalents relative to phenol) over 2 hours. Maintain the reaction temperature strictly between 40–50 °C[8].

-

Self-Validation: Integrate in-line Fourier-transform infrared spectroscopy (FTIR) to monitor the carbonyl ( C=O ) stretch at 1720 cm−1 . The addition rate must be dynamically adjusted to ensure the C=O peak does not accumulate, preventing runaway exothermic oligomerization.

-

-

Thermal Maturation:

-

Action: Once addition is complete, ramp the reactor temperature to 70–80 °C and maintain agitation for 4 hours[8].

-

Causality: The elevated temperature provides the activation energy required to drive the condensation to completion, achieving >80% theoretical yield.

-

-

Quenching & Crystallization:

-

Action: Cool the mixture to 30 °C and neutralize the acid catalyst with an aqueous sodium bicarbonate buffer. Extract the organic phase and recrystallize the crude BPE from a toluene/water binary solvent system.

-

-

Quality Control (QC):

-

Action: Filter and dry the crystals. Verify the melting point (125.0–128.0 °C) and confirm structural integrity via GC-MS and 1H -NMR[6].

-

Workflow for the synthesis and structural validation of Ethylidenebisphenol.

Advanced Applications: Materials and Drug Development

Composite Matrix Resins and Cyanate Esters

In the realm of advanced materials, BPE is converted into Bisphenol E cyanate ester (CAS 47073-92-7). The high crosslinking density of cured BPE cyanate esters provides exceptional mechanical strength, fracture toughness, and fatigue resistance[3]. These properties make it an ideal matrix resin for reinforcing fiber composite materials used in aerospace fuselage structures, wind turbine blades, and hydrogen storage containers[3].

Polycarbonates in Medical Devices

Due to its enhanced thermal stability and resistance to physical stresses, BPE is increasingly adopted as an alternative to BPA in the production of high-performance polycarbonates and epoxy resins[1][2]. In the medical and healthcare industries, these durable, transparent plastics are utilized to manufacture reusable medical equipment, dental fillings, and drug delivery device housings[1].

Toxicological Profiling and Endocrine Disruption

While BPE is marketed as a potentially safer substitute for BPA, drug development professionals must rigorously evaluate its toxicological profile before integration into medical devices or food-contact packaging. European biomonitoring initiatives (HBM4EU) have indicated that BPE, alongside other analogues like BPF and BPS, is suspected of possessing estrogenic endocrine-disrupting properties[9]. Consequently, any BPE-derived polymer intended for biomedical applications must undergo stringent in vitro receptor binding assays to quantify its affinity for Estrogen Receptors ( ERα and ERβ ) and ensure patient safety.

Workflow for In Vitro Estrogen Receptor (ER) Binding Assay of Bisphenol E.

Conclusion

Ethylidenebisphenol (4-[1-(4-hydroxyphenyl)ethyl]phenol) represents a vital node in modern polymer chemistry. By understanding the IUPAC nomenclature and the structural causality dictated by its ethylidene bridge, application scientists can optimize its synthesis and leverage its unique thermodynamic properties. Whether engineered into high-stress aerospace composites or evaluated as a structural monomer in medical devices, rigorous adherence to self-validating synthesis protocols and toxicological screening remains paramount to unlocking BPE's full industrial potential.

References

- Source: campro.

- Source: nih.

- Source: dataintelo.

- Source: dakenchem.

- Source: epa.

- Source: marketreportanalytics.

- Source: tcichemicals.

- Source: hbm4eu.

- Source: google.

Sources

- 1. campro.eu [campro.eu]

- 2. dataintelo.com [dataintelo.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Bisphenol E | C14H14O2 | CID 608116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 4,4'-Ethylidenebisphenol | 2081-08-5 | TCI Deutschland GmbH [tcichemicals.com]

- 7. marketreportanalytics.com [marketreportanalytics.com]

- 8. US10308579B2 - Method of bisphenol manufacture - Google Patents [patents.google.com]

- 9. Bisphenols – HBM4EU – science and policy for a healthy future [hbm4eu.eu]

Solubility of Ethylidenebisphenol in organic solvents

Solvation Dynamics of Ethylidenebisphenol (Bisphenol E) in Organic Solvents: A Technical Whitepaper

Executive Summary

Ethylidenebisphenol, formally known as 1,1-Bis(4-hydroxyphenyl)ethane and commonly referred to as Bisphenol E (BPE) (PubChem CID: 608116)[1], is a diarylmethane derivative critical to the synthesis of advanced polycarbonate plastics, epoxy resins, and specific biochemical assays. For researchers and drug development professionals, understanding the precise solubility profile of BPE in various organic solvents is paramount for optimizing reaction yields, formulating stable analytical standards, and ensuring accurate toxicological dosing. This whitepaper provides an authoritative analysis of BPE’s solvation thermodynamics, empirical solubility data, and a self-validating protocol for solubility quantification.

Molecular Architecture & Solvation Thermodynamics

The dissolution of BPE in organic solvents is governed by the delicate balance between its crystal lattice cohesive energy and the thermodynamic favorability of solvent-solute interactions.

Structurally, BPE consists of two phenol rings connected by a central ethylidene bridge. This architecture dictates its solvation behavior in two primary ways:

-

Hydrogen Bonding Capacity: The two terminal phenolic hydroxyl (-OH) groups act as potent hydrogen-bond donors. Solvents that possess strong H-bond acceptor capabilities (e.g., the oxygen atom in Dimethyl Sulfoxide) can rapidly disrupt the intermolecular hydrogen bonds holding the BPE crystal lattice together.

-

Hydrophobic Dispersion: The bulky aromatic rings and the aliphatic ethylidene bridge confer significant lipophilicity. Solvents must provide adequate dispersion forces to stabilize these hydrophobic regions once the lattice is broken.

When BPE is introduced to a polar aprotic solvent like DMSO, the solvent molecules penetrate the solid matrix, acting as H-bond acceptors to the phenolic protons while simultaneously solvating the aromatic rings via dipole-induced dipole interactions. Conversely, halogenated solvents like chloroform lack the necessary H-bond acceptor strength, relying almost entirely on weaker dispersion forces, which results in only slight solubility[2].

Thermodynamic solvation mechanism of Bisphenol E in organic solvents.

Quantitative Solubility Profile in Key Organic Solvents

The empirical solubility of BPE varies drastically across different chemical classes of organic solvents. The table below synthesizes quantitative and qualitative solubility thresholds essential for assay preparation and synthetic workflows.

| Organic Solvent | Chemical Classification | Primary Solvation Mechanism | Empirical Solubility Profile | Ref. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong H-bond acceptor | Highly Soluble ( ≥ 10 mg/mL) | [3] |

| Acetonitrile | Polar Aprotic | Dipole-dipole interactions | Soluble (Standardized at 100 μ g/mL) | [4] |

| Methanol | Polar Protic | H-bond donor/acceptor | Moderately Soluble (Almost transparent) | |

| Ethyl Acetate | Ester | Moderate H-bond acceptor | Slightly Soluble | |

| Chloroform | Halogenated | Dispersion forces | Slightly Soluble | [2] |

Note: While highly soluble in polar aprotic solvents, BPE exhibits negligible solubility in water due to the high cohesive energy of the aqueous hydrogen-bond network, which strongly repels the hydrophobic diarylmethane backbone.

Analytical Methodology: Thermodynamic Solubility Validation

To prevent experimental artifacts (such as mistaking a kinetically stable suspension for a true thermodynamic solution), researchers must employ a self-validating system. The following Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard for determining the absolute solubility limit of BPE in any target organic solvent.

Self-validating isothermal shake-flask protocol for BPE solubility.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions: Add an excess amount of crystalline BPE (CAS: 2081-08-5) to 5.0 mL of the target organic solvent in a 10 mL amber glass vial.

-

Causality: Amber glass prevents the potential photo-degradation of the phenolic compound during the extended equilibration phase.

-

-

Thermodynamic Equilibration: Place the sealed vials in an isothermal orbital shaker at 25.0 ± 0.1 °C and agitate at 150 RPM for 24 to 48 hours.

-

Causality: Kinetic dissolution can be rapid, but achieving true thermodynamic equilibrium requires extended time to ensure the chemical potential of the solid phase perfectly equals that of the solvated phase.

-

-

Phase Separation: Transfer the suspension to a chemically resistant PTFE centrifuge tube and centrifuge at 10,000 × g for 15 minutes.

-

Causality: Membrane filtration can lead to the loss of the analyte via adsorption to the filter matrix. High-speed centrifugation ensures the complete separation of undissolved micro-particulates without altering the concentration of the supernatant.

-

-

Aliquoting and Dilution: Carefully aspirate the supernatant and immediately dilute it with a compatible mobile phase (e.g., Acetonitrile/Water).

-

Causality: Immediate dilution prevents spontaneous precipitation if the ambient laboratory temperature drops, ensuring the sample remains within the linear dynamic range of the detector.

-

-

HPLC-UV Quantification: Analyze the diluted samples using Reversed-Phase HPLC with UV detection set to 205 nm[5].

-

Causality: The aromatic rings of the BPE structure exhibit strong π−π∗ transitions near 205 nm. Utilizing this specific wavelength ensures a high signal-to-noise ratio for precise quantification, avoiding the spectral interference common at higher wavelengths.

-

Downstream Applications & Solvent Selection Rationale

The choice of solvent directly impacts downstream applications. For in vitro biochemical assays and toxicological screening, DMSO is the solvent of choice due to its ability to dissolve BPE at concentrations ≥ 10 mg/mL[3], allowing for high-concentration stock solutions that minimize solvent toxicity when spiked into aqueous media. For analytical standard preparation (e.g., GC/MS or LC/MS calibration), Acetonitrile is preferred (standardized at 100 μ g/mL)[4] because of its volatility, low UV cutoff, and excellent compatibility with electrospray ionization (ESI) interfaces.

Conversely, solvents like Chloroform and Ethyl Acetate, where BPE is only slightly soluble[2][6], should be restricted to liquid-liquid extraction workflows where differential partitioning is desired rather than absolute solubilization.

References

-

[1] FlyBase Chemical Report: 1,1-Bis(4-hydroxyphenyl)ethane, FlyBase. [Link]

-

[5] Certificate of Analysis: 1,1-Bis(4-hydroxyphenyl)-1-phenylethane-13C6, OnDemand. [Link]

Sources

- 1. FlyBase Chemical Report: 1,1-Bis(4-hydroxyphenyl)ethane [flybase.org]

- 2. usbio.net [usbio.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. isotope.com [isotope.com]

- 5. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 6. 4,4'-Ethylidenebisphenol | 2081-08-5 [chemicalbook.com]

Ethylidenebisphenol (Bisphenol E): Comprehensive Safety Data, Toxicological Mechanisms, and Laboratory Handling Protocols

As the polymer industry shifts away from Bisphenol A (BPA) due to regulatory pressures, structural analogs like Ethylidenebisphenol —commonly known as Bisphenol E (BPE) —have emerged as prevalent substitutes. However, recent toxicological profiling indicates that BPE shares, and in some pathways exceeds, the endocrine-disrupting potential of its predecessor.

For researchers, scientists, and drug development professionals, interacting with BPE requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of why specific hazards exist and how to design self-validating laboratory workflows that ensure both personnel safety and experimental integrity.

Physicochemical Identity & Experimental Causality

The handling protocols for BPE are directly dictated by its physicochemical properties. BPE consists of two phenolic rings connected by an ethylidene bridge. This structure makes it highly lipophilic, poorly soluble in water, and prone to aerosolization when handled in its neat powder form.

Table 1: Physicochemical Profiling of Ethylidenebisphenol

| Parameter | Quantitative Value | Causality / Experimental Relevance |

| CAS Number | 2081-08-5 | Unique identifier required for procurement, regulatory logging, and exact structural verification[1]. |

| Molecular Formula | C₁₄H₁₄O₂ | Dictates stoichiometric calculations for precise in vitro and in vivo dosing[1]. |

| Molecular Weight | 214.26 g/mol | Essential for gravimetric-to-molar conversions during stock solution preparation[2]. |

| Melting Point | 123–127 °C | Exists as a solid at standard ambient temperature and pressure (SATP). Requires polar organic solvents (e.g., Methanol, DMSO) for complete dissolution[2]. |

| Physical State | Solid (Crystalline Powder) | High risk of micro-particulate aerosolization; necessitates the use of local exhaust ventilation (LEV) or a Class II Biological Safety Cabinet[3]. |

Hazard Characterization & Toxicological Mechanisms

To safely handle BPE, one must understand the biological causality behind its GHS hazard codes. BPE is not merely a physical irritant; it is a bioactive molecule capable of disrupting cellular homeostasis.

The Causality of Irritation (H315, H319, H335)

BPE is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3]. The mechanistic cause of this irritation lies in its phenolic hydroxyl groups. When BPE micro-dust contacts the lipid-rich stratum corneum or the mucosal epithelium of the respiratory tract, these weakly acidic hydroxyl groups disrupt the lipid bilayer. This disruption leads to rapid protein denaturation and the localized release of pro-inflammatory cytokines, manifesting as acute irritation[4].

Endocrine Disruption and Neurotoxicity

Structurally, the distance between BPE's two hydroxyl groups and the steric profile of its ethylidene bridge perfectly mimic the pharmacophore of 17β-estradiol. This allows BPE to competitively dock into the ligand-binding domain (LBD) of the Estrogen Receptor (ERα/β) and interact with the Androgen Receptor (AR) , triggering aberrant genomic signaling ([5]).

Furthermore, in vitro and in vivo models demonstrate that BPE exposure induces severe cellular stress. In human cell models, BPE causes a dose-dependent decrease in mitochondrial membrane potential (ΔΨm) and a surge in reactive oxygen species (ROS) ([6]). In zebrafish models, BPE has been shown to inhibit the NOS3/PKG target within the cGMP/PKG signaling pathway, directly resulting in neuronal apoptosis and suppressed motor behavior ([7]).

Mechanistic pathways of Bisphenol E (BPE) induced endocrine disruption and neurotoxicity.

Core GHS Safety Data Sheet (SDS) Components

Compliance with SDS mandates requires translating hazard codes into actionable laboratory constraints.

Table 2: GHS Classifications and Precautionary Directives for BPE

| GHS Code | Hazard / Precautionary Statement | Laboratory Implementation Strategy |

| H315 | Causes skin irritation | Mandates the use of nitrile gloves (double-gloving recommended) and a fully buttoned lab coat[3]. |

| H319 | Causes serious eye irritation | Requires tight-fitting safety goggles; standard safety glasses are insufficient against aerosolized dust[4]. |

| H335 | May cause respiratory irritation | All neat powder handling must occur within a certified fume hood or Class II BSC[3]. |

| P261 | Avoid breathing dust/fume/gas | If LEV is unavailable, an N95 or P100 particulate respirator is strictly required[3]. |

| P305+P351 | IF IN EYES: Rinse cautiously with water | Ensure an emergency eyewash station is within 10 seconds of the weighing area[8]. |

Self-Validating Laboratory Handling Protocols

When preparing BPE for in vitro assays, standard gravimetric weighing is insufficient due to the potential for static cling, moisture absorption, or weighing errors. The following protocol embeds a UV-Vis spectroscopic validation step to ensure the exact molarity of the stock solution is confirmed before use.

Protocol: Gravimetric Preparation and UV-Vis Validation of BPE Stock (100 mM)

Step 1: Environmental Control & PPE Don appropriate PPE (nitrile gloves, goggles, lab coat). Transfer the sealed BPE vial to a calibrated analytical balance housed within a powder-weighing hood to mitigate H335 respiratory risks[9].

Step 2: Gravimetric Dispensing Using an anti-static spatule, carefully weigh exactly 21.43 mg of BPE powder into a sterile, static-free glass vial.

Step 3: Solvent Solubilization Add exactly 1.0 mL of LC-MS grade Methanol or DMSO. Causality: BPE's hydrophobic core requires a polar aprotic/protic solvent to overcome the lattice energy of its crystalline solid state. Vortex for 30 seconds until visually clear.

Step 4: Self-Validation (UV-Vis Quantification) Do not assume the gravimetric mass perfectly translates to solution molarity.

-

Aliquot 10 µL of the 100 mM stock into 990 µL of the blank solvent (1:100 dilution, target 1 mM).

-

Measure the absorbance using a UV-Vis spectrophotometer at ~275 nm (the characteristic absorption peak for the phenolic rings).

-

Apply the Beer-Lambert Law ( A=ϵlc ) using the known extinction coefficient for BPE to validate that the concentration is exactly 1 mM. If the variance is >5%, discard and recreate the stock.

Step 5: Storage Aliquot the validated stock into amber glass vials to prevent UV-induced photo-degradation. Purge the headspace with Argon or Nitrogen gas, seal tightly, and store at 4°C[1].

Self-validating workflow for the preparation and storage of BPE stock solutions.

Emergency Response & Decontamination Workflow

In the event of a BPE powder spill, sweeping or dry brushing will aerosolize the compound, exacerbating inhalation hazards (H335).

-

Isolation: Evacuate personnel from the immediate vicinity.

-

Wetting Agent: Gently mist the spilled powder with a 70% Ethanol or Isopropanol solution. Causality: The alcohol acts as a wetting agent, collapsing the dust cloud and partially solubilizing the BPE to prevent airborne dispersion.

-

Absorption: Wipe the area with absorbent pads.

-

Chemical Decontamination: Wash the surface with a high-pH detergent solution. Causality: The alkaline pH deprotonates the phenolic hydroxyl groups of BPE, converting it into a highly water-soluble phenoxide salt, which is easily wiped away and leaves no hazardous residue.

-

Disposal: Dispose of all contaminated materials as hazardous chemical waste in accordance with local environmental regulations[10].

References

-

Chemdor Chemicals. "Bisphenol E Safety Data Sheet (SDS) | CAS: 2081-08-5". Chemdor. URL: [Link]

-

R. M. et al. "Mechanisms of toxicity caused by bisphenol analogs in human in vitro cell models". PubMed / Elsevier B.V. (2025). URL:[Link]

-

L. Y. et al. "Bisphenol E Neurotoxicity in Zebrafish Larvae: Effects and Underlying Mechanisms". MDPI Biology (2025). URL:[Link]

-

S. K. et al. "Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways". PubMed Central (PMC) (2024). URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Bisphenol E analytical standard 2081-08-5 [sigmaaldrich.com]

- 3. chemdor.com [chemdor.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of toxicity caused by bisphenol analogs in human in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cpachem.com [cpachem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. hpc-standards.com [hpc-standards.com]

Comprehensive Spectroscopic Characterization of Ethylidenebisphenol (Bisphenol E): An Analytical Whitepaper

Executive Summary

Ethylidenebisphenol, commonly known as Bisphenol E (BPE), is an industrial chemical widely utilized as a monomer in the synthesis of polycarbonates, epoxy resins, and advanced polymers. As regulatory scrutiny restricts the use of Bisphenol A (BPA) due to its endocrine-disrupting properties, BPE has emerged as a primary structural analog and substitute[1]. However, BPE exhibits similar biological activity, binding to estrogen receptors (ERα and ERβ)[2]. For researchers, environmental scientists, and drug development professionals, the rigorous structural elucidation and trace detection of BPE are critical.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of BPE (CAS: 2081-08-5) using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By detailing the causality behind experimental choices and establishing self-validating analytical protocols, this guide ensures maximum scientific integrity and reproducibility.

Structural Profile & Chemical Identity

Before conducting spectroscopic analysis, it is essential to establish the foundational chemical properties of the analyte. BPE features two hydroxyphenyl groups linked by an ethylidene bridge, creating a highly symmetrical, yet rotationally flexible, molecule[3].

-

IUPAC Name: 4-[1-(4-hydroxyphenyl)ethyl]phenol

-

Molecular Formula: C₁₄H₁₄O₂

-

Molecular Weight: 214.26 g/mol

-

PubChem CID: 608116[3]

Spectroscopic Data & Structural Elucidation

The following data sets provide the quantitative benchmarks required for the positive identification of BPE.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for mapping the carbon-hydrogen backbone of BPE. The molecule's symmetry simplifies the spectra, presenting an AA'BB' system for the aromatic rings[4].

Table 1: ¹H and ¹³C NMR Assignments for Bisphenol E (Solvent: DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J) | Integration | Assignment (Structural Motif) |

| ¹H | 1.45 | Doublet (d), J = 7.2 Hz | 3H | Aliphatic Methyl (-CH₃) |

| ¹H | 3.95 | Quartet (q), J = 7.2 Hz | 1H | Bridging Methine (-CH-) |

| ¹H | 6.65 | Doublet (d), J = 8.4 Hz | 4H | Aromatic (Ortho to -OH) |

| ¹H | 6.95 | Doublet (d), J = 8.4 Hz | 4H | Aromatic (Meta to -OH) |

| ¹H | 9.10 | Singlet (s), Broad | 2H | Phenolic Hydroxyl (-OH) |

| ¹³C | 22.5 | - | - | Aliphatic Methyl (-CH₃) |

| ¹³C | 43.8 | - | - | Bridging Methine (-CH-) |

| ¹³C | 115.2 | - | - | Aromatic C (Ortho to -OH) |

| ¹³C | 128.4 | - | - | Aromatic C (Meta to -OH) |

| ¹³C | 138.5 | - | - | Aromatic C (Bridgehead) |

| ¹³C | 155.1 | - | - | Aromatic C (Ipso to -OH) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid confirmation of functional groups, specifically the phenolic hydroxyls and the aromatic rings.

Table 2: Key FT-IR Vibrational Frequencies for Bisphenol E

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |

| ~3350 | Strong, Broad | O-H Stretching | Intermolecular H-bonded phenols |

| 2965, 2875 | Medium | C-H Stretching (sp³) | Aliphatic methyl and methine groups |

| 1610, 1510 | Strong | C=C Stretching | Aromatic ring breathing |

| 1245 | Strong | C-O Stretching | Phenolic carbon-oxygen bond |

| 830 | Strong | C-H Out-of-Plane Bend | Para-substituted benzene rings |

Mass Spectrometry (MS)

Mass spectrometry is utilized for both structural confirmation (via fragmentation) and trace environmental quantification[3].

Table 3: Principal Mass Spectrometry Fragments

| Ionization Method | m/z Value | Relative Abundance | Ion / Fragment Identity |

| GC-MS (EI, 70 eV) | 214 | ~20% | [M]⁺ (Molecular Ion) |

| GC-MS (EI, 70 eV) | 199 | 100% (Base Peak) | [M - CH₃]⁺ (Alpha Cleavage) |

| GC-MS (EI, 70 eV) | 121 | ~40% | [C▵H▵O]⁺ (Hydroxybenzyl Cation) |

| LC-MS (ESI-) | 213.09 | 100% | [M - H]⁻ (Deprotonated Molecule) |

Standardized Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity (E-E-A-T), the following methodologies are designed not merely as step-by-step instructions, but as self-validating systems . Each protocol explains the causality behind the technical choices and includes built-in quality control checks.

Protocol A: High-Resolution NMR Acquisition

-

Causality of Solvent Choice: DMSO-d₆ is selected over the more common CDCl₃. While CDCl₃ is standard for routine organic synthesis, trace water and rapid proton exchange in chloroform cause the phenolic -OH signals of BPE to broaden into the baseline. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the -OH protons and resolving them as a sharp, quantifiable singlet near 9.10 ppm.

-

Step 1: Dissolve 15 mg of high-purity BPE (>99%) in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Step 2: Transfer the solution to a 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

-

Step 3: Acquire the ¹H spectrum at 400 MHz (minimum) using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.

-

Self-Validation Check: Following phase and baseline correction, verify the integration. The ratio of the aliphatic methyl doublet (~1.45 ppm) to the total aromatic protons (~6.65–6.95 ppm) must be exactly 3:8 . Any deviation greater than 5% indicates the presence of impurities or incomplete T1 relaxation, automatically invalidating the purity claim.

Protocol B: ATR-FTIR Solid-State Analysis

-

Causality of Technique: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which directly overlap with and obscure the intrinsic phenolic O-H and aromatic C=C signals of BPE.

-

Step 1: Clean the diamond Internal Reflection Element (IRE) with isopropyl alcohol and allow it to evaporate completely.

-

Step 2: Place 2-3 mg of solid BPE powder directly onto the diamond crystal.

-

Step 3: Apply the pressure anvil to ensure intimate optical contact between the crystal and the sample.

-

Step 4: Acquire the spectrum from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

-

Self-Validation Check: A background single-beam spectrum must be collected prior to sample application. The software must verify that the baseline transmittance is >98% across the entire range. If any residual peaks are detected (indicating carryover from previous samples), the system must flag the run, requiring a solvent wipe and re-validation before proceeding.

Protocol C: LC-ESI-MS for Trace Detection

-

Causality of Ionization Mode: Electrospray Ionization (ESI) in negative mode is chosen over positive mode. Because the phenolic hydroxyl groups of BPE are weak acids (pKa ~9.5), they readily donate protons in a slightly basic mobile phase (e.g., adding 0.05% ammonium hydroxide). This forms stable phenoxide anions ([M-H]⁻), dramatically increasing the signal-to-noise ratio and lowering the Limit of Detection (LOD) compared to positive ion mode[3].

-

Step 1: Prepare a 1 µg/mL stock solution of BPE in LC-MS grade Methanol.

-

Step 2: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Step 3: Elute using a gradient of Water (0.05% NH₄OH) and Acetonitrile at a flow rate of 0.3 mL/min.

-

Step 4: Monitor the precursor ion at m/z 213.09 in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

-

Self-Validation Check: The protocol mandates the injection of a solvent blank immediately preceding the sample. If the m/z 213.09 peak appears in the blank chromatogram with a signal-to-noise ratio >3, the system has carryover contamination. The subsequent sample run is automatically invalidated until the column is flushed and a clean blank is verified.

Mechanistic Insights: Workflows and Fragmentation Pathways

To synthesize the experimental protocols and structural data, the following diagrams map the logical progression of the analytical workflow and the chemical causality behind the mass spectrometry fragmentation.

Figure 1: Self-validating spectroscopic workflow for the structural elucidation of Bisphenol E.

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathway of Bisphenol E.

Conclusion

The accurate spectroscopic characterization of Ethylidenebisphenol (Bisphenol E) requires a multi-modal approach. By leveraging the specific chemical properties of BPE—such as its hydrogen-bonding capacity in NMR, its lack of hygroscopicity in solid-state IR, and its weak acidity in MS—analysts can design highly sensitive, self-validating protocols. As BPE continues to replace BPA in industrial applications, the methodologies outlined in this whitepaper provide the authoritative framework necessary for toxicological tracking, material science validation, and regulatory compliance.

References

-

[PubChem] "Bisphenol E | C14H14O2 | CID 608116" - National Institutes of Health (NIH). URL:[Link]

-

[ACS Publications] "Bisphenol Analogues Other Than BPA: Environmental Occurrence, Human Exposure, and Toxicity—A Review" - Environmental Science & Technology. URL:[Link]

-

[Royal Society of Chemistry] "Sustainable bisphenol from renewable softwood lignin feedstock for polycarbonates and cyanate ester resins" - Green Chemistry. URL:[Link]

Sources

An In-Depth Technical Guide to 1,1-Bis(4-hydroxyphenyl)ethane: Nomenclature, Properties, and Applications

Introduction: Within the diverse family of bisphenol compounds, 1,1-Bis(4-hydroxyphenyl)ethane holds a specific and important position. While structurally related to the more widely known Bisphenol A (BPA), its unique ethylidene bridge confers distinct chemical properties and applications. This guide provides a comprehensive overview of this compound, with a primary focus on its extensive synonymy, a critical aspect for researchers and drug development professionals navigating scientific literature and chemical databases. Understanding the varied nomenclature is paramount for accurate data retrieval and unambiguous scientific communication.

Section 1: Primary Identification and Chemical Identity

The unambiguous identification of a chemical compound in a global research and regulatory context is anchored by its Chemical Abstracts Service (CAS) Registry Number.

This unique numerical identifier is assigned to only this specific substance, ensuring that regardless of the synonym used, the underlying chemical entity remains constant.